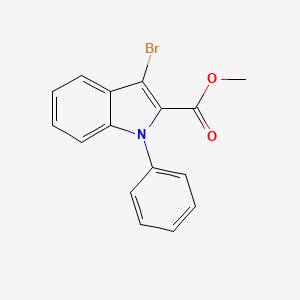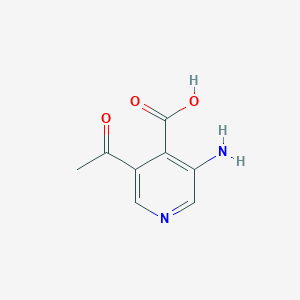
Diethylpent-4-enylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4-penten-1-amine is an organic compound with the molecular formula C9H19N. It is a secondary amine, characterized by the presence of a nitrogen atom bonded to two ethyl groups and a pentenyl group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Diethyl-4-penten-1-amine can be synthesized through the alkylation of diethylamine with 4-penten-1-yl halide. The reaction typically involves heating diethylamine with the halide in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired amine.
Industrial Production Methods
In an industrial setting, the production of N,N-Diethyl-4-penten-1-amine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity N,N-Diethyl-4-penten-1-amine.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-4-penten-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-diethyl-4-penten-1-imine.
Reduction: Reduction reactions can convert the compound to N,N-diethylpentylamine.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typically used.
Major Products Formed
Oxidation: N,N-diethyl-4-penten-1-imine
Reduction: N,N-diethylpentylamine
Substitution: Quaternary ammonium salts
Aplicaciones Científicas De Investigación
N,N-Diethyl-4-penten-1-amine is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of amine interactions with biological systems.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: N,N-Diethyl-4-penten-1-amine is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-4-penten-1-amine involves its interaction with molecular targets, such as enzymes and receptors, through its amine group. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethyl-1-penten-1-amine
- N,N-Diethyl-2-penten-1-amine
- N,N-Diethyl-3-penten-1-amine
Uniqueness
N,N-Diethyl-4-penten-1-amine is unique due to the position of the double bond in the pentenyl group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its isomers.
Propiedades
Fórmula molecular |
C9H19N |
|---|---|
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
N,N-diethylpent-4-en-1-amine |
InChI |
InChI=1S/C9H19N/c1-4-7-8-9-10(5-2)6-3/h4H,1,5-9H2,2-3H3 |
Clave InChI |
LADWJVRVWWFPKV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


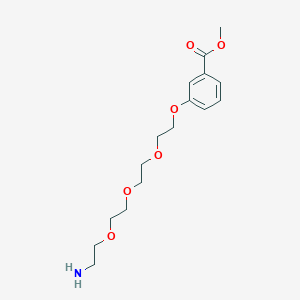
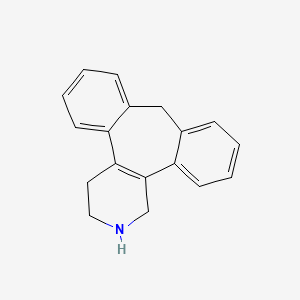

![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13443676.png)
![1,1-Dimethylethyl N-[(1S,3R,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate](/img/structure/B13443685.png)
![[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide](/img/structure/B13443697.png)
![alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol](/img/structure/B13443699.png)
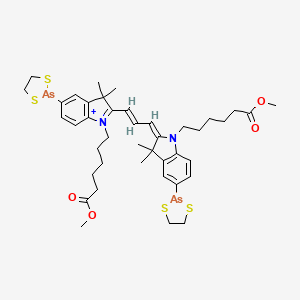
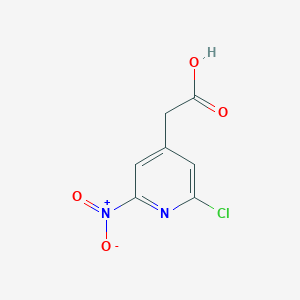
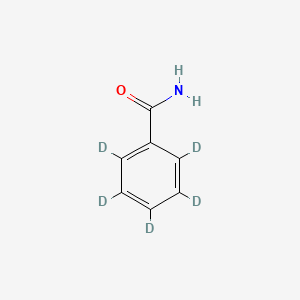

![5,6-Dihydrofuro[2,3-c]pyridazin-3-amine](/img/structure/B13443722.png)
